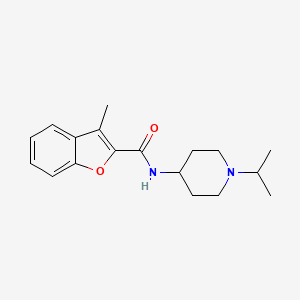![molecular formula C15H22BrNO B5118665 1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5118665.png)
1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine is a chemical compound that has been widely used in scientific research for various purposes. This compound is also known as JNJ-7925476 and has been synthesized through a specific method.
Wirkmechanismus
The mechanism of action of 1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine involves its binding to the kappa opioid receptor. This binding results in the inhibition of the receptor's activity and subsequent downstream signaling pathways. This inhibition leads to various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to induce analgesia, reduce anxiety, and have anti-inflammatory effects. It has also been shown to have a role in the regulation of mood and stress responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine in lab experiments is its selectivity for the kappa opioid receptor. This selectivity allows for the study of the specific role of this receptor in various processes. However, one of the limitations of using this compound is its potential off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of 1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine in scientific research. One direction is the study of its role in the regulation of the immune system. Another direction is the study of its potential therapeutic effects in various pathological conditions, such as chronic pain and mood disorders.
Conclusion:
In conclusion, 1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine is a chemical compound that has been widely used in scientific research for various purposes. Its selectivity for the kappa opioid receptor allows for the study of the specific role of this receptor in various processes. The future directions for the use of this compound in scientific research are numerous, and it is expected that its use will continue to expand in the coming years.
Synthesemethoden
The synthesis of 1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine is a complex process that involves several steps. The synthesis starts with the reaction of 2-bromo-4-methylphenol with butylbromide in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with pyrrolidine in the presence of a catalyst to form the final product, 1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine has been widely used in scientific research for various purposes. This compound has been used as a potent and selective antagonist for the kappa opioid receptor. It has also been used as a tool to study the role of the kappa opioid receptor in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-13-6-7-15(14(16)12-13)18-11-5-4-10-17-8-2-3-9-17/h6-7,12H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROKCLCUUNWILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7010037 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5118587.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5118589.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B5118590.png)
![3-allyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5118595.png)


![4-hydroxy-3,3-dimethyl-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B5118629.png)
![N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide](/img/structure/B5118646.png)


![4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide](/img/structure/B5118664.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5118669.png)
![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5118674.png)